molecular formula C26H27ClN4O2 B11359821 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11359821
M. Wt: 463.0 g/mol
InChI Key: KNGAZUXYVVJKMZ-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring indole moieties, which are significant in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
  • 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(5-ethyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the specific substitution pattern on the indole rings, which can influence its biological activity and chemical reactivity. The presence of both chloro and methyl groups provides a distinct electronic environment, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C26H27ClN4O2

Molecular Weight

463.0 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C26H27ClN4O2/c1-16-2-4-23-21(10-16)17(13-29-23)6-8-28-26(33)19-11-25(32)31(15-19)9-7-18-14-30-24-5-3-20(27)12-22(18)24/h2-5,10,12-14,19,29-30H,6-9,11,15H2,1H3,(H,28,33)

InChI Key

KNGAZUXYVVJKMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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